molecular formula C24H27NO4 B1449325 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid CAS No. 288617-74-3

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid

Cat. No.: B1449325
CAS No.: 288617-74-3
M. Wt: 393.5 g/mol
InChI Key: QVNDFQWCJFAEFY-DEOSSOPVSA-N
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid” is a product used for preparing stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The structure includes a 9H-fluoren-9-yl group attached via a methoxy carbonyl linkage to an amino acid structure .


Chemical Reactions Analysis

This compound is used for preparing stapled peptides by ring closing metathesis . This suggests that it can participate in metathesis reactions, which are a type of chemical reaction used frequently in the synthesis of complex organic molecules.


Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of β-Amino Acids and Peptides

This compound is utilized in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids through the Arndt-Eistert protocol. This method allows for the direct homologation of commercially available Fmoc α-amino acids to produce enantiomerically pure N-Fmoc-protected β-amino acids efficiently and with high yield (Ellmerer-Müller et al., 1998). Moreover, the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides demonstrates the compound's vital role in peptide chemistry (Šebesta & Seebach, 2003).

Self-Assembly of Modified Amino Acids

Research into the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids reveals the potential of these compounds in designing novel self-assembled architectures. These studies, conducted under varying conditions such as concentration and temperature, have shown that Fmoc-modified amino acids like alanine, leucine, isoleucine, and valine can form diverse morphologies, from flower-like structures to fibers and tubes, demonstrating the flexibility and utility of these compounds in material science and nanotechnology (Gour et al., 2021).

Advanced Peptide Synthesis Techniques

The compound is also central to innovative peptide synthesis methods, such as the development of reversible protecting groups for the amide bond in peptides. This approach facilitates the synthesis of difficult sequences by inhibiting interchain association during solid-phase peptide synthesis, showcasing the compound's utility in overcoming challenges associated with peptide assembly (Johnson et al., 1993).

Enzyme-Activated Surfactants for Nanotube Dispersion

The compound's derivatives serve as surfactants for carbon nanotubes, highlighting its role in nanotechnology. These surfactants can be converted into enzymatically activated variants that enable homogeneous aqueous nanotube dispersions on-demand, indicating the compound's versatility and potential for application in various scientific fields (Cousins et al., 2009).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is used in the preparation of stapled peptides . Stapled peptides are a type of modified peptide with enhanced cell permeability and stability.

Future Directions

The use of this compound in the synthesis of stapled peptides suggests potential applications in the field of drug discovery and development . Stapled peptides have been explored as potential therapeutics due to their enhanced stability and cell permeability.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h3,6-9,11-14,21H,1,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNDFQWCJFAEFY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148412
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-7-octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288617-74-3
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-7-octenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288617-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-7-octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid

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